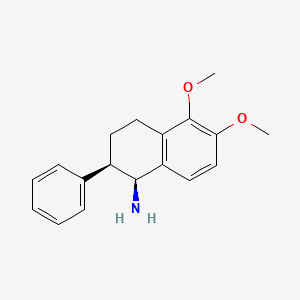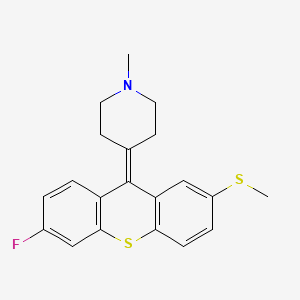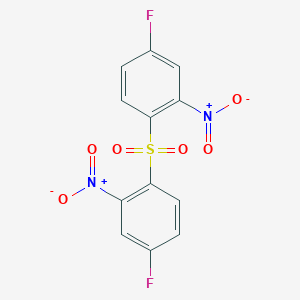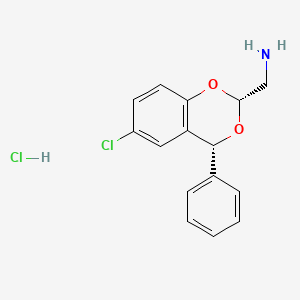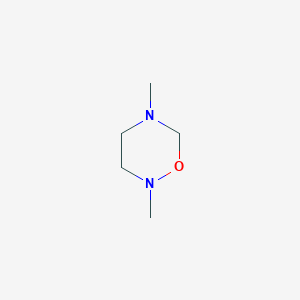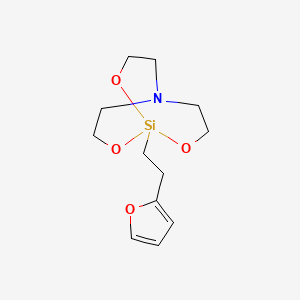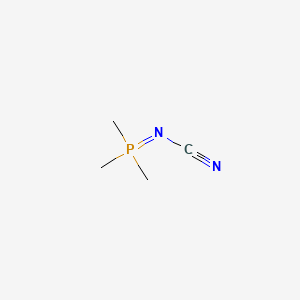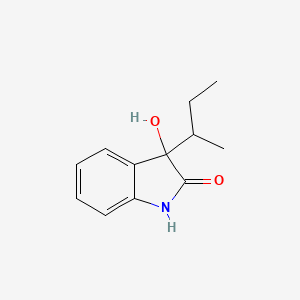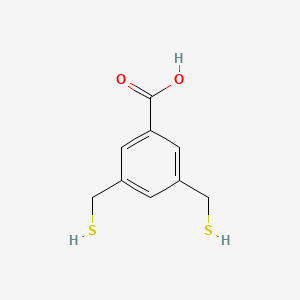
3,5-Bis(sulfanylmethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(sulfanylmethyl)benzoic acid: is an organic compound with the molecular formula C₉H₁₀O₂S₂ It is characterized by the presence of two sulfanylmethyl groups attached to the benzene ring at the 3 and 5 positions, along with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3,5-dibromomethylbenzoic acid with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for 3,5-Bis(sulfanylmethyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(sulfanylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl groups can be oxidized to sulfonic acids under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanylmethyl groups can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,5-Bis(sulfonylmethyl)benzoic acid.
Reduction: 3,5-Bis(sulfanylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Bis(sulfanylmethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 3,5-Bis(sulfanylmethyl)benzoic acid involves its ability to interact with various molecular targets through its functional groups. The sulfanylmethyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
3,5-Dimercaptobenzoic acid: Similar structure but with mercapto groups instead of sulfanylmethyl groups.
3,5-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of sulfanylmethyl groups.
3,5-Bis(hydroxymethyl)benzoic acid: Contains hydroxymethyl groups instead of sulfanylmethyl groups.
Uniqueness: 3,5-Bis(sulfanylmethyl)benzoic acid is unique due to the presence of sulfanylmethyl groups, which impart distinct chemical properties such as increased nucleophilicity and the ability to form strong interactions with metal ions. This makes it particularly useful in coordination chemistry and materials science.
Propriétés
Numéro CAS |
71169-69-2 |
|---|---|
Formule moléculaire |
C9H10O2S2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
3,5-bis(sulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C9H10O2S2/c10-9(11)8-2-6(4-12)1-7(3-8)5-13/h1-3,12-13H,4-5H2,(H,10,11) |
Clé InChI |
DXJTZNDICCWSDR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CS)C(=O)O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





